molecular formula C5H14ClNO2S B3265651 3-(Ethanesulfonyl)propan-1-amine hydrochloride CAS No. 408305-05-5

3-(Ethanesulfonyl)propan-1-amine hydrochloride

Cat. No. B3265651
CAS RN: 408305-05-5
M. Wt: 187.69 g/mol
InChI Key: SAXUNNOECOFBER-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 408305-05-5 . It has a molecular weight of 187.69 and its IUPAC name is 3-(ethylsulfonyl)propan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H13NO2S.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Amines, like this compound, are known to react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They also react with nitrous acid, which is unstable .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)propan-1-amine hydrochloride hydrochloride is primarily related to its ability to bind to and inhibit carbonic anhydrase enzymes. Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This compound hydrochloride has been found to inhibit the activity of carbonic anhydrases by binding to their active site and blocking the access of substrate molecules.
Biochemical and Physiological Effects
This compound hydrochloride has a range of biochemical and physiological effects. It has been found to inhibit carbonic anhydrase activity in a dose-dependent manner, with a higher potency than other sulfonamide-containing compounds. This compound hydrochloride has also been found to modulate ion channels, including the voltage-gated potassium channel Kv2.1. In addition, this compound hydrochloride has been used as a fluorescent probe for imaging of intracellular pH.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Ethanesulfonyl)propan-1-amine hydrochloride hydrochloride in lab experiments is its high potency as a carbonic anhydrase inhibitor. This makes it useful for studying the role of carbonic anhydrases in biological systems. Another advantage is its ability to modulate ion channels, which can be useful for studying the function of these channels in different cell types. However, one limitation of this compound hydrochloride is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(Ethanesulfonyl)propan-1-amine hydrochloride hydrochloride. One area of interest is the development of new derivatives of the compound with improved potency and selectivity for carbonic anhydrases. Another area of interest is the use of this compound hydrochloride as a tool for studying the role of ion channels in different cell types. Additionally, this compound hydrochloride could be used in combination with other compounds to study the effects of multiple pathways on cellular function.

Scientific Research Applications

3-(Ethanesulfonyl)propan-1-amine hydrochloride hydrochloride has been used in a variety of scientific research applications, including as a tool to study the role of sulfonamide-containing compounds in biological systems. It has been found to have a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity and modulation of ion channels. This compound hydrochloride has also been used as a fluorescent probe for imaging of intracellular pH.

Safety and Hazards

The compound is associated with certain hazards. The GHS pictograms indicate that it is a substance that requires caution during handling . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-ethylsulfonylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXUNNOECOFBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

408305-05-5
Record name 3-(ethanesulfonyl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Intermediate 39 (0.275 g) was dissolved in 4M hydrogen chloride in dioxane (3 ml), and the solution was allowed to stand at 22° C. for 2 h. The solvent was evaporated in vacuo to give the title compound as a white solid (186 mg).
Name
Intermediate 39
Quantity
0.275 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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